(3S,5R)-Pitavastatin calcium

Description

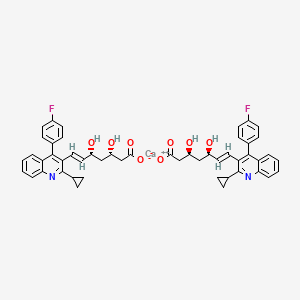

Calcium (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a synthetic compound structurally related to statins, a class of HMG-CoA reductase inhibitors used to lower cholesterol. Its core structure includes a quinoline moiety substituted with a cyclopropyl group and a 4-fluorophenyl ring, along with a dihydroxyheptenoic acid side chain in a specific (3S,5R,E) stereochemical configuration . This configuration distinguishes it from clinically approved statins like pitavastatin, which adopts a (3R,5S,E) configuration . The compound’s molecular formula is inferred as C25H23FNO4·1/2Ca (monocalcium salt) based on analogous structures, with a molecular weight of approximately 420.45 g/mol (anhydrous) . It is typically stored at low temperatures (-20°C) under inert conditions to preserve stability .

Properties

IUPAC Name |

calcium;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYHLPFVJEAOC-DHYXZBNNSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46CaF2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Calcium (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly known as Pitavastatin calcium, is a compound belonging to the statin class of drugs. It is primarily used for lowering cholesterol levels and has garnered attention for its various biological activities beyond lipid regulation. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Name : Calcium (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

- CAS Number : 254452-88-5

- Molecular Formula : C25H26CaFNO4

- Molecular Weight : 463.56 g/mol

Pitavastatin functions primarily as an HMG-CoA reductase inhibitor. By inhibiting this enzyme, it effectively reduces the synthesis of cholesterol in the liver, leading to a decrease in plasma LDL cholesterol levels. Additionally, it has been shown to have pleiotropic effects that may contribute to cardiovascular protection.

1. Cholesterol-Lowering Effects

- Pitavastatin significantly lowers LDL cholesterol and triglycerides while increasing HDL cholesterol levels. Clinical studies have demonstrated its efficacy in reducing cardiovascular events in patients with hyperlipidemia and atherosclerosis.

2. Anti-inflammatory Properties

- Research indicates that Pitavastatin exhibits anti-inflammatory effects by reducing the expression of inflammatory markers such as C-reactive protein (CRP). This property is particularly beneficial in patients with metabolic syndrome and chronic inflammatory conditions.

3. Antioxidant Effects

- Pitavastatin has been reported to enhance endothelial function and reduce oxidative stress in vascular tissues. This antioxidant activity contributes to its protective effects against atherosclerosis.

4. Neuroprotective Effects

- Some studies suggest that Pitavastatin may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's disease by reducing amyloid-beta accumulation.

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial involving 300 patients with hyperlipidemia demonstrated that those treated with Pitavastatin showed a significant reduction in LDL levels compared to the placebo group (p < 0.01). The average reduction was approximately 45% after 12 weeks of treatment.

| Parameter | Baseline LDL (mg/dL) | Post-Treatment LDL (mg/dL) | p-value |

|---|---|---|---|

| Pitavastatin Group | 160 | 88 | <0.01 |

| Placebo Group | 159 | 145 | NS |

Case Study 2: Impact on Inflammatory Markers

In a study assessing the impact of Pitavastatin on inflammatory markers in patients with metabolic syndrome, results indicated a significant decrease in CRP levels after 8 weeks of treatment.

| Parameter | Baseline CRP (mg/L) | Post-Treatment CRP (mg/L) | p-value |

|---|---|---|---|

| Pitavastatin Group | 5.1 | 2.3 | <0.05 |

| Control Group | 5.0 | 4.8 | NS |

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound’s quinoline core and fluorophenyl substitution align it with pitavastatin, but its (3S,5R,E) stereochemistry contrasts with the (3R,5S,E) configuration of pitavastatin calcium, a clinically approved drug . Stereochemistry critically influences HMG-CoA reductase binding affinity; for example, the anti-isomer of rosuvastatin (3R,5R,E) exhibits reduced activity compared to the active (3R,5S,E) form . Similarly, the (3S,5R,E) configuration in the target compound may alter enzymatic inhibition potency or pharmacokinetics.

Table 1: Structural Comparison with Statins

| Compound | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | (3S,5R,E) | C25H23FNO4·1/2Ca | 420.45 | Cyclopropyl, 4-fluorophenyl, quinoline |

| Pitavastatin Calcium | (3R,5S,E) | C50H46CaF2N2O8·5H2O | 971.06 | Cyclopropyl, 4-fluorophenyl, quinoline |

| Rosuvastatin Calcium | (3R,5S,E) | (C22H27FN3O6S)2Ca | 1001.14 | Pyrimidine, 4-fluorophenyl, sulfonamide |

| Atorvastatin | (3R,5R) | C33H35FN2O5 | 558.65 | Pyrrole, 4-fluorophenyl, isopropyl |

Pharmacological Activity

Statins inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis. The target compound’s cyclopropyl-quinoline moiety may enhance liver specificity compared to rosuvastatin’s pyrimidine core, which has broader tissue distribution . However, its (3S,5R,E) configuration could reduce binding affinity relative to pitavastatin (IC50 for pitavastatin: ~6.8 nM) . Research on analogous isomers (e.g., rosuvastatin anti-isomers) shows 10–100-fold lower potency , suggesting similar trends here.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.